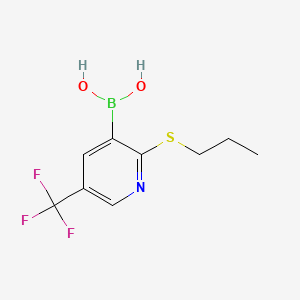
2-Propylthio-5-trifluoromethylpyridine-3-boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propylthio-5-trifluoromethylpyridine-3-boronic acid is a chemical compound with the CAS Number: 1256345-56-8 . Its IUPAC name is 2-(propylsulfanyl)-5-(trifluoromethyl)-3-pyridinylboronic acid . The compound has a molecular weight of 265.06 . It is typically stored in refrigerated conditions .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H11BF3NO2S/c1-2-3-17-8-7 (10 (15)16)4-6 (5-14-8)9 (11,12)13/h4-5,15-16H,2-3H2,1H3 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 265.06 . It is typically stored in refrigerated conditions .Wissenschaftliche Forschungsanwendungen
Boron in Seawater Desalination
Boron compounds, due to their unique properties, are under investigation for their potential in seawater desalination applications. Research has focused on the removal of boron from drinking water, highlighting the significance of boronic acids and their derivatives in enhancing the efficiency of reverse osmosis (RO) membranes. This approach could optimize seawater desalination processes, ensuring the removal of boron to levels that meet drinking water standards (Tu, Nghiem, & Chivas, 2010).
Boronic Acids in Organic Light-Emitting Diodes (OLEDs)
Boronic acid-based materials have emerged as promising candidates for organic light-emitting diodes (OLEDs), showcasing the versatility of boron compounds beyond traditional applications. Their structural design and synthesis enable their use as 'metal-free' infrared emitters, potentially revolutionizing the OLED industry by offering sustainable and efficient alternatives (Squeo & Pasini, 2020).
Advancements in Drug Development
The incorporation of boronic acids into drug discovery has been on the rise, with several boronic acid drugs approved by regulatory agencies for medical use. These compounds offer enhanced potency and improved pharmacokinetics, making them valuable in the development of new therapeutic agents (Plescia & Moitessier, 2020).
Boronic Acid-Based Sensors
The development of boronic acid sensors with double recognition sites represents a significant advancement in chemical sensing technology. These sensors exhibit improved binding affinity and selectivity towards analytes such as carbohydrates and catecholamines, demonstrating the potential of boronic acids in environmental monitoring, healthcare, and industrial applications (Bian et al., 2019).
Electrochemical Biosensors
Ferroceneboronic acid and its derivatives have been extensively studied for their application in electrochemical biosensors. These compounds are instrumental in non-enzymatic glucose sensing, offering a novel approach for diabetes management and other applications requiring the detection of sugars, glycated hemoglobin, and fluoride ions (Wang et al., 2014).
Eigenschaften
IUPAC Name |
[2-propylsulfanyl-5-(trifluoromethyl)pyridin-3-yl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BF3NO2S/c1-2-3-17-8-7(10(15)16)4-6(5-14-8)9(11,12)13/h4-5,15-16H,2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HODNOVPEGNYLMV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1SCCC)C(F)(F)F)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BF3NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30681528 |
Source


|
| Record name | [2-(Propylsulfanyl)-5-(trifluoromethyl)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30681528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1256345-56-8 |
Source


|
| Record name | Boronic acid, B-[2-(propylthio)-5-(trifluoromethyl)-3-pyridinyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256345-56-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [2-(Propylsulfanyl)-5-(trifluoromethyl)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30681528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-N,N'-bis(tert-Butoxycarbonyl)amino-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid methyl ester](/img/structure/B595572.png)
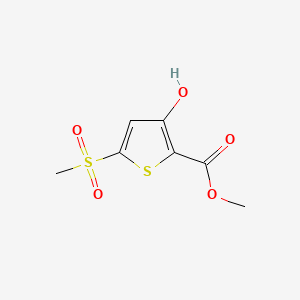
![5-Chloro-1'-methylspiro[indoline-3,4'-piperidin]-2-one](/img/structure/B595574.png)
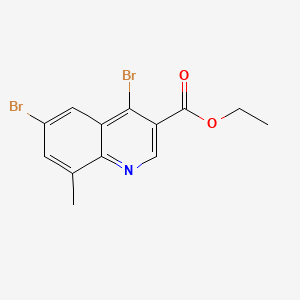


![5-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B595581.png)
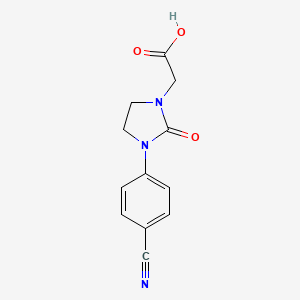
![2,2,2-trichloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone](/img/structure/B595584.png)
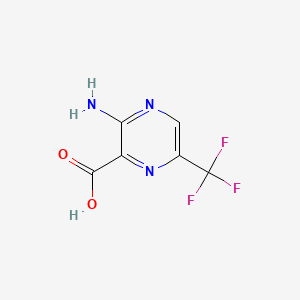

![7H-Pyrazolo[4,3-d]pyrimidin-7-one, 1,4,5,6-tetrahydro-3-(1-methylethyl)-5-thioxo-](/img/structure/B595594.png)
![N,N-diMethyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-aMine hydrochloride](/img/structure/B595595.png)
